molecular formula C8H7BrO3 B183005 5-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 5034-74-2

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B183005
CAS No.: 5034-74-2
M. Wt: 231.04 g/mol
InChI Key: MMFKBTPDEVLIOR-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is also known by the synonym 5-Bromo-3-methoxysalicylaldehyde . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

The compound is employed in the synthesis of several complex organic molecules:

  • Ailanthoidol : It is used in the synthesis of ailanthoidol via Stille coupling reactions .
  • Benzimidazole-based Ligands : It acts as a precursor for developing benzimidazole-based ligands, which are important in coordination chemistry .
  • Chromogenic Reagents : It has been utilized to create chromogenic reagents for analytical applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values reported between 64 µg/mL and 128 µg/mL.
  • Escherichia coli : Demonstrated inhibition with MIC values ranging from 128 µg/mL to 256 µg/mL .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity using the DPPH assay. Results indicate that it exhibits considerable free radical scavenging capabilities, suggesting potential as a natural antioxidant agent .

DNA Interaction

Studies have shown that this compound can cleave plasmid DNA in a concentration-dependent manner. At concentrations above 200 µM, it completely denatures DNA, indicating its potential therapeutic applications targeting nucleic acids .

Medicinal Chemistry

This compound is being investigated as a lead compound in drug development due to its unique structural features and biological activities:

  • Analgesic Activity : In some studies, derivatives of this compound have shown analgesic activity comparable to established drugs like Valdecoxib .

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it was particularly effective against S. aureus with an MIC of 64 µg/mL.

Antioxidant Assessment

Using DPPH assay methods, researchers found that the compound demonstrated significant antioxidant activity comparable to established antioxidants like BHT (Butylated Hydroxytoluene).

DNA Cleavage Experiment

In a controlled laboratory setting, the compound was tested for its ability to cleave plasmid DNA, revealing complete denaturation at concentrations above 200 µM when combined with oxidizing agents like HO.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the growth of certain cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (C8H7BrO3) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly its antibacterial, antifungal, and potential anticancer properties.

Synthesis and Characterization

This compound can be synthesized through several methods, including bromination and subsequent reactions with other compounds. A notable synthesis route involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with bromine under acidic conditions to introduce the bromine substituent at the 5-position. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Antibacterial Activity

Research indicates that derivatives of this compound exhibit substantial antibacterial properties. For instance, in a study involving metal complexes formed with this compound, enhanced antibacterial activity was observed against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism appears to involve the regulation of metabolic pathways in bacteria, leading to inhibited growth and viability.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1550
S. aureus1840

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Studies have demonstrated its efficacy against various fungal strains, making it a candidate for further development in antifungal therapies. The specific mechanisms include disruption of fungal cell wall synthesis and interference with metabolic processes .

Anticancer Potential

The compound's anticancer properties have also been investigated. Metal complexes derived from this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, these complexes were tested against pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721) cell lines using MTT assays and flow cytometry techniques . The results suggest that these complexes can inhibit cell proliferation significantly more than the free ligand.

Cancer Cell Line IC50 (µM)
Patu898812
SGC790115
SMMC772110

Case Studies

Several case studies illustrate the compound's biological activity:

  • Bacterial Inhibition Study : A study evaluated the antibacterial effects of metal complexes derived from this compound against E. coli and S. aureus. The complexes showed a significant increase in inhibition zones compared to the free ligand, suggesting that coordination with metal ions enhances biological activity .
  • Anticancer Activity Assessment : In vitro studies demonstrated that metal complexes of this compound exhibited cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing promising results that warrant further exploration into their mechanisms of action .
  • Antifungal Efficacy : The compound was tested against multiple fungal strains, showing effective inhibition at low concentrations. This positions it as a potential candidate for developing new antifungal agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-2-hydroxy-3-methoxybenzaldehyde, and how are intermediates characterized?

The synthesis typically involves bromination and methoxylation of salicylaldehyde derivatives. For example, 5-bromo-2-hydroxybenzaldehyde can be methoxylated using iodomethane and a base (e.g., K₂CO₃) under reflux conditions . Intermediates are characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • X-ray crystallography to resolve ambiguities in regiochemistry, as seen in studies where crystals were grown via slow evaporation and refined using riding models for H-atoms .
  • HPLC or GC-MS for purity assessment.

Q. How can researchers optimize purification of this compound from reaction mixtures?

Purification challenges arise due to polar byproducts. Recommended steps:

  • Solvent recrystallization : Use ethanol or dichloromethane/hexane mixtures to isolate crystals .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate aldehyde derivatives from unreacted starting materials .
  • TLC monitoring : Use UV-active spots (Rf ~0.4 in 30% EtOAc/hexane) to track aldehyde formation.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • FT-IR : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
  • ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy singlet (δ ~3.9 ppm) .
  • Mass spectrometry : ESI-MS in negative mode often shows [M-H]⁻ peaks for phenolic aldehydes (e.g., m/z 245 for C₈H₆BrO₃⁻) .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of brominated methoxybenzaldehydes, and how can it be controlled?

Regioselectivity in bromination is influenced by directing groups:

  • Electron-donating groups (e.g., -OCH₃) : Direct bromination to para positions. For example, methoxy groups in 2-hydroxy-3-methoxybenzaldehyde promote bromination at C5 .
  • Steric effects : Bulky substituents at C3 (e.g., -t-Bu) can block bromination at adjacent positions, as seen in analogs like 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .
  • Temperature control : Lower temperatures (0–5°C) favor monobromination, while higher temperatures increase di-substitution risks .

Q. What strategies are used to resolve contradictions in crystallographic data for halogenated benzaldehydes?

Discrepancies in bond angles or H-atom positions can arise due to:

  • Disorder in crystal packing : Refinement with restraints (e.g., O–H distance fixed at 0.85±0.01 Å) improves model accuracy .
  • Twinned crystals : Use SHELXL or PLATON to detect and correct for twinning .
  • Validation tools : Check CIF files with IUCr’s CheckCIF to identify geometric outliers.

Q. How can this compound serve as a precursor for bioactive derivatives, and what assays validate their activity?

  • Antibacterial agents : React the aldehyde with thiosemicarbazides to form Schiff bases, which are tested against planktonic and biofilm-forming bacteria (e.g., Staphylococcus aureus) via MIC assays .
  • Anticancer scaffolds : Couple with boronic acids via Suzuki-Miyaura cross-coupling to create biaryl derivatives, followed by MTT assays on cancer cell lines .
  • Enzyme inhibitors : Use molecular docking to predict interactions with target proteins (e.g., GroEL/ES), followed by SPR or ITC for binding affinity quantification .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in Vilsmeier–Haack formylation of brominated phenols?

Common issues and fixes:

  • Incomplete activation : Ensure stoichiometric POCl₃ in DMF (1:1 molar ratio) to generate the Vilsmeier reagent.
  • Side reactions : Add a scavenger (e.g., NaHCO₃) to quench excess HCl, preventing demethylation of methoxy groups .
  • Workup : Extract the aldehyde with ethyl acetate (3×) and dry over MgSO₄ to improve recovery.

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

  • Storage : Keep under nitrogen in sealed vials with molecular sieves (3Å) to prevent oxidation of the aldehyde group .
  • Reactions : Use Schlenk lines for anhydrous conditions when synthesizing Grignard or organometallic adducts.
  • Safety : Wear nitrile gloves and eye protection; the compound may cause irritation upon contact (though specific toxicity data are limited) .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKBTPDEVLIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294271
Record name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5034-74-2
Record name 5034-74-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-hydroxy-3-methoxybenzaldehyde
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Synthesis routes and methods

Procedure details

The solution of 2-hydroxy-3-methoxybenzaldehyde (10.0 g, 65.79 mmole) in acetic acid (50 mL) was cooled to 0° C. (ice bath). Bromine (12.55 g, 78.95 mmole) was added dropwise to above solution, which was allowed to stir for 2 hours. The reaction was warmed to room temperature and diluted with water (100 mL). A light brown precipitate was formed. The solid was filtered and washed with water (50 mL). The filtrate was dried on high vacuum to give a light brown solid (12.2 g, 80.0%): GCMS m/z 231.0 (M+). 1H NMR (CDCl3/400 MHz) 10.97 (s, 1H), 9.82 (s, 1H), 7.29 (s, 1H), 7.15 (s, 1H), 3.89 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.55 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Bromo-2-hydroxy-3-methoxybenzaldehyde
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
5-Bromo-2-hydroxy-3-methoxybenzaldehyde
5-Bromo-2-hydroxy-3-methoxybenzaldehyde

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